molecular formula C15H15N3O2 B2443251 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2034295-52-6

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2443251
CAS No.: 2034295-52-6
M. Wt: 269.304
InChI Key: OHPDWDNYLHRRNT-UHFFFAOYSA-N
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Description

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
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Scientific Research Applications

Metal Complexes and Ligand Coordination

  • Isoindoline derivatives, such as those related to 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one, have been studied for their unique reactions with different metal ions, demonstrating diverse ligand coordination modes. For instance, isoindoline binds to Cd2+ as a charge-neutral, zwitterionic, bidentate ligand, while with Zn2+, it forms tetrahedrally coordinated complexes. Reaction with Pd2+ produces highly distorted square planar complexes (Dietrich et al., 2005).

Antiproliferative Activity

  • Novel derivatives of isoindoline, including those structurally related to this compound, have been synthesized and studied for their antiproliferative activity in vitro. Some derivatives showed selective antiproliferative effects on specific cell lines, indicating potential therapeutic applications in cancer treatment (Sović et al., 2011).

Spirooxindole Derivatives Synthesis

  • The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to this compound, has been achieved through enantioselective organocatalytic approaches. These derivatives exhibit significant biological activities, suggesting their potential in medicinal chemistry (Chen et al., 2009).

Electrochemical Degradation

  • Research on the electrochemical degradation of compounds structurally similar to this compound has been conducted. This includes studying kinetics, energy efficiency, oxidation mechanisms, and degradation pathways. Such research is essential for understanding the environmental impact and removal methods for these compounds (Wang et al., 2019).

Tyrosinase Inhibition

  • Derivatives of isoindoline have been synthesized and evaluated for their potential as tyrosinase inhibitors. These studies include crystal structure analysis and molecular docking studies, indicating potential applications in addressing hyperpigmentation or related skin conditions (Then et al., 2018).

Antifungal Properties

  • Pyrimido[4,5-c]isoquinolinones, synthesized from 6-aminopyrimidin-4(3H)-ones similar to the compound , have been shown to possess antifungal in vitro activity, particularly against dermatophytes. This suggests their potential use in developing new antifungal agents (Quiroga et al., 2006).

Organocatalytic Synthesis

  • The organocatalytic synthesis of 3,3'-pyrrolidinyl spirooxindoles, which are related to the compound , has been achieved with excellent enantioselectivities. This demonstrates the compound's versatility in organic synthesis (Wang et al., 2012).

Properties

IUPAC Name

3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-6-14(19)18(10-16-11)9-15(20)17-7-12-4-2-3-5-13(12)8-17/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPDWDNYLHRRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.